molecular formula C14H18N4O3S B2927737 2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 899940-71-7

2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2927737
CAS No.: 899940-71-7
M. Wt: 322.38
InChI Key: IJRVZNDMWNRVHM-UHFFFAOYSA-N
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Description

. This compound features a pyrido[2,3-d]pyrimidin-2,4-dione core, which is a bicyclic structure containing nitrogen atoms[_{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ....

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a .... The process would be carefully controlled to maintain consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioacetamide group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

  • Substitution: : The pyrido[2,3-d]pyrimidin-2,4-dione core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced forms of the compound with fewer oxygen atoms.

  • Substitution: : Substituted derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly in the areas of cancer treatment or antimicrobial therapy.

Industry

In industry, this compound could be used in the production of specialty chemicals or as a component in advanced materials. Its unique properties may make it suitable for applications in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism by which 2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide exerts its effects would depend on its specific application. For example, if used as a drug, it might inhibit specific enzymes or receptors by binding to them and preventing their normal function. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-2,4-dione derivatives: : These compounds share a similar core structure but may have different substituents.

  • Thioacetamide derivatives: : These compounds contain the thioacetamide group but differ in their core structures.

Uniqueness

2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features. This combination may confer unique chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-4-5-8-6-16-12-10(11(8)22-7-9(15)19)13(20)18(3)14(21)17(12)2/h6H,4-5,7H2,1-3H3,(H2,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRVZNDMWNRVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC(=O)N)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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